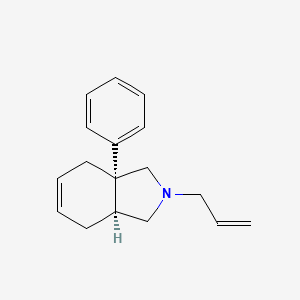![molecular formula C16H11N3O B14493832 [1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile CAS No. 63014-67-5](/img/structure/B14493832.png)
[1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile: is an organic compound with the molecular formula C13H12NO It is characterized by the presence of a pyridine ring, a phenyl group, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile typically involves the reaction of 2-pyridinecarboxaldehyde with phenylacetonitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the phenyl group or the pyridine ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine. This can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring. Electrophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups onto the pyridine ring.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials or pharmaceuticals.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of new drugs or therapeutic agents. The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, dyes, or polymers. Its reactivity and stability make it suitable for various industrial applications.
作用機序
The mechanism of action of [1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or interacting with cellular receptors, leading to changes in cellular processes.
類似化合物との比較
- 1-(2-Oxo-2-phenylethyl)pyridinium iodide
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride
- 1-(2-Oxo-2-(2-pyridinyl)ethyl)pyridinium iodide
Comparison:
- 1-(2-Oxo-2-phenylethyl)pyridinium iodide: Similar structure but with an iodide ion, which may affect its solubility and reactivity.
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride: Contains a methyl group, which can influence its chemical properties and biological activity.
- 1-(2-Oxo-2-(2-pyridinyl)ethyl)pyridinium iodide: Contains an additional pyridine ring, which can enhance its binding affinity to certain targets.
特性
CAS番号 |
63014-67-5 |
|---|---|
分子式 |
C16H11N3O |
分子量 |
261.28 g/mol |
IUPAC名 |
2-(1-phenacylpyridin-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C16H11N3O/c17-10-14(11-18)15-8-4-5-9-19(15)12-16(20)13-6-2-1-3-7-13/h1-9H,12H2 |
InChIキー |
LJPAVQVQDDOZAD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)CN2C=CC=CC2=C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide](/img/structure/B14493753.png)
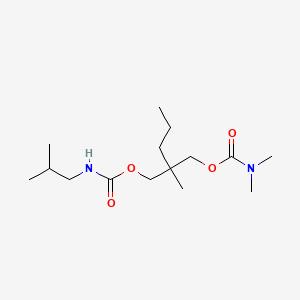
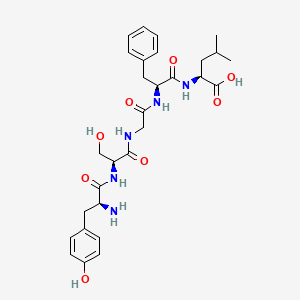
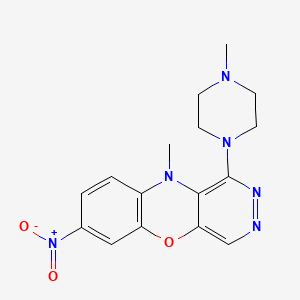
![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14493768.png)
![4-[2-(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14493789.png)

![2,7-Dimethyl-4,5-dihydro-2H-furo[2,3-g]indazole](/img/structure/B14493803.png)
![4-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)butanal](/img/structure/B14493809.png)
![Acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol](/img/structure/B14493815.png)
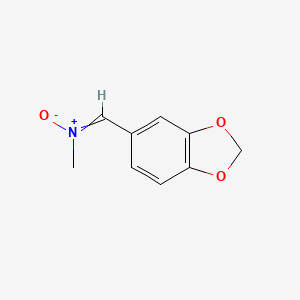

![Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate](/img/structure/B14493837.png)
